Ebeiensine -

Ebeiensine

Catalog Number: EVT-10921620
CAS Number:
Molecular Formula: C27H41NO3
Molecular Weight: 427.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one is a natural product found in Fritillaria ebeiensis, Fritillaria puqiensis, and other organisms with data available.
Source

The primary source of ebeiensine is the Ebeien plant, which is found in specific geographical regions. The extraction of ebeiensine from this plant involves various methods that aim to isolate the compound while retaining its structural integrity and biological activity.

Classification

Ebeiensine is classified as an alkaloid, specifically a type of indole alkaloid. Indole alkaloids are characterized by the presence of an indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This classification is significant as it often correlates with specific biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Synthesis Analysis

Methods

The synthesis of ebeiensine can be approached through various methods, including:

  • Natural Extraction: The most common method involves solvent extraction from Ebeien plant material. This process typically uses organic solvents such as ethanol or methanol to dissolve ebeiensine from the plant matrix.
  • Chemical Synthesis: Researchers have explored total synthesis routes using organic chemistry techniques to create ebeiensine in the laboratory. This method allows for the modification of the compound to enhance its properties or yield.
  • Biotechnological Methods: Advances in biotechnology have led to the use of microbial fermentation processes to produce ebeiensine. Specific strains of bacteria or fungi can be engineered to synthesize alkaloids like ebeiensine more efficiently.

Technical Details

The extraction process typically involves:

  1. Preparation: Drying and grinding the plant material.
  2. Extraction: Soaking the ground material in a solvent for a specified period.
  3. Filtration: Removing solid residues from the solution.
  4. Concentration: Evaporating the solvent under reduced pressure to obtain crude ebeiensine.

Chemical synthesis may involve multiple reaction steps, including cyclization and functional group modifications, requiring careful control of reaction conditions such as temperature and pH.

Molecular Structure Analysis

Structure

Ebeiensine's molecular structure features a complex arrangement typical of indole alkaloids. The precise molecular formula and structure can vary based on the extraction or synthesis method used. Generally, it consists of an indole core with various substituents that influence its biological activity.

Data

  • Molecular Formula: C₁₈H₁₈N₂O₄
  • Molecular Weight: Approximately 342.35 g/mol
  • Structural Representation: The structure can be represented using chemical drawing software or by employing standard notation for organic compounds.
Chemical Reactions Analysis

Reactions

Ebeiensine undergoes various chemical reactions that are crucial for its functionality:

  • Acid-Base Reactions: As an alkaloid, ebeiensine can act as a weak base, forming salts with acids.
  • Oxidation-Reduction Reactions: Ebeiensine may participate in redox reactions where it can be oxidized or reduced depending on the reaction conditions.
  • Substitution Reactions: Functional groups attached to the indole structure can undergo substitution reactions, altering the compound's properties and activities.

Technical Details

These reactions are often studied using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural changes and product formation.

Mechanism of Action

Process

The mechanism of action of ebeiensine is primarily linked to its interaction with biological targets:

  1. Receptor Binding: Ebeiensine may bind to specific receptors in the body, influencing signaling pathways associated with pain relief or inflammation reduction.
  2. Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
  3. Cellular Uptake: The compound's lipophilicity allows it to penetrate cell membranes easily, facilitating its action at targeted sites within cells.

Data

Research indicates that ebeiensine exhibits significant activity against certain cancer cell lines, suggesting potential applications in oncology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ebeiensine typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.
  • Melting Point: The melting point is generally around 150 °C, indicating thermal stability under normal conditions.

Chemical Properties

  • Stability: Ebeiensine is stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: It reacts with strong oxidizing agents and can form complexes with metal ions.
Applications

Scientific Uses

Ebeiensine has several promising applications in scientific research:

  • Pharmacology: Its potential as an analgesic and anti-inflammatory agent makes it a candidate for drug development aimed at treating pain-related disorders.
  • Cancer Research: Studies indicate that ebeiensine may inhibit tumor growth, making it relevant for cancer therapeutics.
  • Natural Product Chemistry: As a natural product, ebeiensine serves as a model compound for studying biosynthetic pathways and developing synthetic analogs.
Theoretical Foundations of Ebeiensine Research

Mechanistic Pathways and Molecular Interaction Models

Ebeiensine modulates cellular physiology through stereoselective engagement with biomolecular targets. Molecular dynamics simulations reveal its preferential binding to the ATP-pocket of kinase domains via hydrogen bonding with conserved valine residues (bond length: 2.8Å) and π-π stacking interactions with phenylalanine moieties [3] [8]. Such interactions induce allosteric perturbations detectable through changes in protein thermal stability (>3°C shift in melting temperature) in drug affinity responsive target stability (DARTS) assays [3].

Table 1: Experimentally Validated Molecular Interactions of Ebeiensine

Target ClassSpecific TargetInteraction TypeBiolayer Interference KD (nM)
KinasesMAPK1Allosteric inhibition142 ± 12
ReceptorsGABAA-Rα1Positive modulation89 ± 9
Ion ChannelsTRPV1Competitive antagonism210 ± 17
Epigenetic RegulatorsHDAC4Zinc chelation315 ± 22

Oxidative stress modulation constitutes another key mechanistic axis. Ebeiensine scavenges peroxyl radicals (ORAC value: 18,500 µmol TE/g) and upregulates nuclear factor erythroid 2–related factor 2 (Nrf2) translocation, reducing reactive oxygen species production in pancreatic β-cells by 62% in hyperglycemic models [7]. This dual functionality—direct target engagement and redox homeostasis modulation—exemplifies its pleiotropic mechanism of action [5] [7].

Pharmacological Target Identification Frameworks

Target deconvolution for Ebeiensine employs three complementary paradigms:

  • Computational Chemoproteomics: Inverse docking against 5,287 human protein structures identifies topologically compatible binding sites. Ebeiensine exhibits highest complementary scores with GABAA receptor subunits (γ2: 0.92) and dopamine D2 receptors (0.87), validated through cellular thermal shift assays (CETSA) showing ligand-induced stabilization >40% [3] [8].
  • Transcriptomic Network Analysis: Weighted gene co-expression network analysis (WGCNA) of Ebeiensine-treated cell lines reveals turquoise module enrichment (r = 0.85, p<10⁻¹⁴) for neuroactive ligand-receptor pathways. Cross-referencing with Alzheimer’s disease transcriptomes shows significant overlap in synaptic plasticity genes (FDR q<0.05) [2].
  • Multiplexed Affinity Profiling: Drug affinity responsive target stability (DARTS) methodology coupled with mass spectrometry identifies 37 putative targets, including previously unreported interactions with tubulin isotypes and heat shock protein 90 [3].

Table 2: Target Prediction Algorithms Applied to Ebeiensine

FrameworkMethodologyKey Targets IdentifiedValidation Approach
DTIAMSelf-supervised pre-trainingTMEM16A, EGFRPatch-clamp electrophysiology
Network-Based InferenceProteochemometric modelingDopamine receptors, TRP channelsRadioligand displacement
DeepAffinityRNN-CNN hybrid architectureHDACs, kinase insert domain receptorsEnzyme inhibition assays

The DTIAM (Drug-Target Interaction, Affinity and Mechanism) framework merits special emphasis. Its self-supervised pre-training architecture overcomes cold-start limitations by extracting contextual features from unlabeled drug-target pairs, achieving 94.3% accuracy in predicting Ebeiensine's inhibition of TMEM16A chloride channels—later experimentally confirmed (IC₅₀ = 3.1 µM) [8].

Structure-Activity Relationship (SAR) Hypothesis Development

Quantitative SAR (QSAR) modeling reveals Ebeiensine's pharmacophore as a tetracyclic core with critical electrostatic and steric determinants:

  • Electrostatic Requirements: Partial atomic charges ≥ +0.32 at C9 position correlate with enhanced GABAergic activity (r² = 0.88, q² = 0.79)
  • Steric Constraints: A 5Å hydrophobic pocket occupation by C12-C13 ethyl groups boosts target affinity (ΔpIC₅₀ = 1.2 log units)
  • Hydrogen Bonding: Donor-acceptor distance of 7.2±0.3Å between N4 and carbonyl oxygen maximizes kinase inhibition [4] [9]

Table 3: Critical SAR Parameters for Ebeiensine Analogues

Structural ModificationRegionActivity Change (vs. Parent)Computational Basis
C9-demethylationA-ring5.7x ↓ GABA affinityReduced electrostatic potential depth
13-hydroxy substitutionD-ring3.2x ↑ solubilityIncreased polar surface area (23Ų)
N4-acetylationCore nitrogenComplete loss of activityDisrupted H-bond network topology
14,15-dehydro formationC-C bond2.3x ↑ kinase inhibitionEnhanced planarity and π-orbital overlap

Three-dimensional QSAR using comparative molecular field analysis (CoMFA) demonstrates that steric bulk at position C14 must not exceed 100ų (contour level: 85%) to avoid steric clashes with the GABA receptor β-subunit hydrophobic pocket. Molecular dynamics trajectories confirm that analogues violating this parameter exhibit >50% reduction in residence time due to side chain reorientation [4] [9].

Signal Transduction Modulation Theories

Ebeiensine orchestrates signal transduction through temporal-spatial control of kinase cascades and information-theoretic optimization:

  • Kinase Cascade Modulation: At 10μM concentration, Ebeiensine suppresses phospho-ERK1/2 (62% reduction) while amplifying JNK phosphorylation (3.1-fold increase), creating antagonistic signaling dynamics detectable through fluorescent biosensors [5] [10]. This differential modulation arises from selective MAP2K1 inhibition (Kᵢ = 140nM) coupled with oxidative stress-induced ASK1 activation [7].
  • Information-Theoretic Efficiency: Mutual information analysis of calcium flux data shows Ebeiensine enhances input-output fidelity in GPCR signaling (information transmission: 1.7 bits vs. 1.1 bits in controls). This occurs via noise suppression in the 0.01-0.1Hz frequency band, increasing signaling precision by 48% [10].
  • Pathway Crosstalk: In neuronal models, Ebeiensine activates compensatory IGF-1R/PI3K signaling when mTOR is inhibited (phosphorylation increase: 3.8x), demonstrating system-level robustness. Boolean network modeling predicts this stems from allosteric stabilization of Grb2-SOS complexes [2] [10].

The compound achieves signal multiplexing through concentration-dependent effects: low doses (≤1μM) primarily modulate ionic conductances (GABAₐ IC₅₀ = 89nM), while therapeutic concentrations (5-20μM) engage kinase networks, and high concentrations (>50μM) induce global proteostatic stress via Hsp90 inhibition [3] [5]. Such layered functionality positions Ebeiensine as a context-dependent modulator rather than a binary inhibitor/activator.

Properties

Product Name

Ebeiensine

IUPAC Name

3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one

Molecular Formula

C27H41NO3

Molecular Weight

427.6 g/mol

InChI

InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3

InChI Key

KYELXPJVGNZIGC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1

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